3-Fluoro-3-(3-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FNO It is a fluorinated pyrrolidine derivative, which means it contains a pyrrolidine ring substituted with a fluorine atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxyphenylacetonitrile with a fluorinating agent, followed by cyclization to form the pyrrolidine ring. Common fluorinating agents include Selectfluor and N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the fluorine atom or the methoxy group.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-fluorinated or de-methoxylated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
3-Fluoropyrrolidine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
3-Methoxyphenylpyrrolidine: Lacks the fluorine atom, affecting its binding affinity and selectivity.
3-Chloro-3-(3-methoxyphenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, leading to different reactivity and stability.
Uniqueness: 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine is unique due to the presence of both the fluorine atom and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-3-(3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11/h2-4,7,13H,5-6,8H2,1H3 |
InChI Key |
PXFUWKGVYGMBML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.